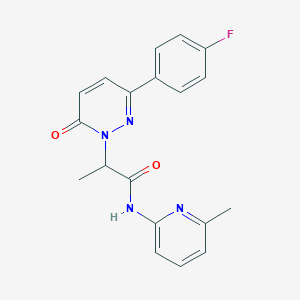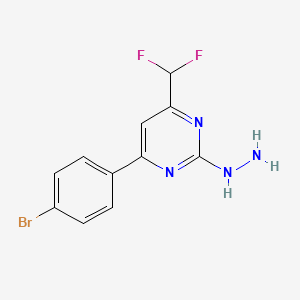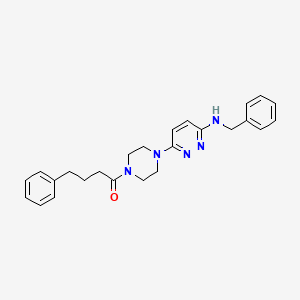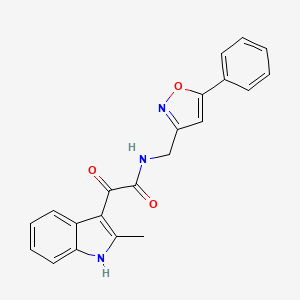
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matrix Metalloproteinases Inhibition
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)propanamide shows potential as an inhibitor of matrix metalloproteinases. These enzymes play a significant role in tissue remodeling and repair, making the compound potentially useful in treating diseases associated with abnormal matrix degradation, such as arthritis or cancer metastasis (Schröder et al., 2001).
Synthesis and Characterization
This compound has been synthesized and characterized in various studies. The synthesis process often involves reactions with other chemicals, and the resulting product is analyzed using techniques like NMR, UV, IR, and mass spectral data. These studies are crucial for understanding the compound's structure and properties, which is essential for its application in drug development (Manolov et al., 2022).
Antinociceptive Activity
Research has indicated that derivatives of this compound exhibit significant antinociceptive activity. This suggests potential applications in pain management, as these compounds might be more potent than traditional pain relief medications like aspirin (Doğruer et al., 2000).
Analgesic and Anti-inflammatory Activity
Several studies have demonstrated the analgesic and anti-inflammatory properties of similar compounds. This positions them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), especially due to their lower gastrointestinal toxicity (Gökçe et al., 2011).
Antimicrobial and Antiviral Activity
Some studies have explored the antimicrobial and antiviral activities of these compounds. This includes their effectiveness against various bacterial and fungal strains and potential inhibition of viruses like Hepatitis C, offering a pathway for the development of new antimicrobial and antiviral agents (Çıkla et al., 2013).
Potential in Treating Depression and Emesis
Research has shown that certain derivatives can be effective in pre-clinical tests relevant to clinical efficacy in treating conditions like depression and emesis. This suggests that these compounds could be developed into new therapeutic agents for these conditions (Harrison et al., 2001).
Anticancer Properties
The compound and its derivatives have been investigated for their potential anticancer properties. This includes studies on their ability to inhibit cancer cell growth and their interactions with cellular targets like tubulin, which could lead to new cancer treatments (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-12-4-3-5-17(21-12)22-19(26)13(2)24-18(25)11-10-16(23-24)14-6-8-15(20)9-7-14/h3-11,13H,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZRKHOJXPCSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2435122.png)



![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2435129.png)
![N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435130.png)
![N-[3-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]phenyl]acetamide](/img/structure/B2435133.png)
![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2435136.png)
![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)
![2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2435138.png)
![1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2435139.png)
